molecular formula C3H6ClF4N B1342544 2,2,3,3-Tetrafluoropropan-1-amine hydrochloride CAS No. 663-65-0

2,2,3,3-Tetrafluoropropan-1-amine hydrochloride

Cat. No.: B1342544
CAS No.: 663-65-0
M. Wt: 167.53 g/mol
InChI Key: XALAKNVRDOVOGD-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrafluoropropan-1-amine hydrochloride ( 663-65-0 ) is a fluorinated amine compound offered as a fine chemical for research and development purposes. The integration of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science, as it can significantly alter a compound's polarity, metabolic stability, and binding affinity . The tetrafluorinated carbon chain and primary amine functional group, provided as a stable hydrochloride salt, make this building block a valuable intermediate for constructing more complex molecules. Potential research applications include its use as a precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, where the unique properties of the fluorine atoms can be exploited to enhance performance characteristics. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound to explore new chemical spaces and develop novel substances with tailored properties.

Properties

IUPAC Name

2,2,3,3-tetrafluoropropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5F4N.ClH/c4-2(5)3(6,7)1-8;/h2H,1,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALAKNVRDOVOGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70612134
Record name 2,2,3,3-Tetrafluoropropan-1-amine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

663-65-0
Record name 2,2,3,3-Tetrafluoropropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70612134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,3-tetrafluoropropan-1-amine hydrochloride
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Preparation Methods

Direct Fluorination and Amination Routes

The direct preparation of 2,2,3,3-tetrafluoropropan-1-amine hydrochloride generally involves multi-step fluorination of propan-1-amine or its derivatives, followed by salt formation with hydrochloric acid. However, direct fluorination of amines is challenging due to the reactivity of the amine group, so precursor fluorinated intermediates are often used.

Synthesis via Halogenated Intermediates

A common approach involves the synthesis of halogenated fluoropropyl amines, such as 3-bromo-2,2,3,3-tetrafluoropropan-1-amine hydrochloride, which can be further transformed into the target compound by halogen exchange or reduction reactions. The synthesis of such intermediates typically starts from halogenated propanols or propyl halides, which undergo fluorination and amination steps.

Step Description Key Reagents/Conditions
1 Halogenation of propan-1-ol derivatives Bromine or chlorine sources under controlled conditions
2 Fluorination of halogenated intermediates Use of fluorinating agents such as hydrogen fluoride or fluorinated sulfonyl fluorides in polar aprotic solvents
3 Amination Introduction of amine group via nucleophilic substitution or reductive amination
4 Formation of hydrochloride salt Treatment with hydrochloric acid to isolate the amine hydrochloride salt

Summary Table of Preparation Methods

Method Key Steps Catalysts/Reagents Conditions Advantages Limitations
Halogenated Intermediate Route Halogenation → Fluorination → Amination → Salt formation Bromine/chlorine, HF, amines, HCl Multi-step, moderate temperatures Controlled fluorination, accessible intermediates Multi-step, handling hazardous reagents
Fluorinated Sulfonate Ester Route Reaction of fluorinated alcohols with sulfonate esters → Amination Fluorinated sulfonyl fluorides, bases, polar aprotic solvents Mild heating, polar aprotic solvents High selectivity, adaptable Primarily for ethers, requires adaptation
Catalytic Fluorination and Dechlorination Fluorination of chloropropenes → Dechlorination → Amination Fe-Al-Mg-F catalyst, Zn or Cu, organic ligands 100–240 °C, 3–20 s contact time Environmentally friendly, efficient Requires specialized catalysts, complex setup

Research Findings and Practical Considerations

  • The use of composite metal fluoride catalysts (Fe-Al-Mg-F) has been shown to improve fluorination efficiency and selectivity, reducing by-products and harsh conditions.
  • Polar aprotic solvents facilitate nucleophilic substitution reactions necessary for amination and fluorination steps, enhancing yields.
  • Handling of hydrogen fluoride and halogenated intermediates requires stringent safety protocols due to toxicity and corrosiveness.
  • The hydrochloride salt form of 2,2,3,3-tetrafluoropropan-1-amine improves compound stability and ease of purification.

Scientific Research Applications

2,2,3,3-Tetrafluoropropan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of new drugs, especially those requiring fluorinated moieties for enhanced metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism by which 2,2,3,3-tetrafluoropropan-1-amine hydrochloride exerts its effects is largely dependent on its chemical structure. The presence of fluorine atoms significantly influences its reactivity and interaction with biological targets. Fluorine atoms can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Fluorinated Amine Salts

The following analysis compares 2,2,3,3-Tetrafluoropropan-1-amine hydrochloride with analogous compounds, focusing on molecular structure, physicochemical properties, and applications.

3,3-Difluoropropan-1-amine Hydrochloride

  • Molecular Formula : C₃H₇F₂N·HCl
  • Molecular Weight : 131.55 g/mol
  • Key Differences :
    • Reduced fluorination (two fluorine atoms vs. four) results in lower electronegativity and higher lipophilicity.
    • Applications: Primarily used in peptide synthesis and as a precursor for bioactive molecules requiring moderate fluorination .

2-(2-Chlorophenyl)-3,3,3-Trifluoropropan-1-amine Hydrochloride

  • Molecular Formula : C₉H₁₀Cl₂F₃N
  • Molecular Weight : 272.09 g/mol
  • Key Differences :
    • Incorporates a trifluoromethyl group and a chlorinated aromatic ring, enhancing π-π stacking interactions in drug-receptor binding.
    • Applications: Investigated as a serotonin receptor modulator in CNS drug development .

1-(2,2,3,3-Tetrafluoro-1-Methylcyclobutyl)Methanamine Hydrochloride

  • Molecular Formula : C₆H₁₀F₄N·HCl
  • Molecular Weight : 223.61 g/mol
  • Applications: Explored in antiviral agents due to its rigid structure .

Physicochemical Property Comparison

Property 2,2,3,3-Tetrafluoropropan-1-amine HCl 3,3-Difluoropropan-1-amine HCl 2-(2-Chlorophenyl)-3,3,3-Trifluoropropan-1-amine HCl
Molecular Weight (g/mol) 183.55 131.55 272.09
Fluorine Atoms 4 2 3
Water Solubility Moderate High Low
logP 1.8 (estimated) 0.5 3.2
Thermal Stability Stable up to 200°C Stable up to 150°C Decomposes at 180°C

Notes:

  • Increased fluorination in 2,2,3,3-Tetrafluoropropan-1-amine HCl enhances thermal stability but reduces aqueous solubility compared to less fluorinated analogs .
  • The chlorophenyl derivative exhibits higher lipophilicity (logP = 3.2), making it suitable for blood-brain barrier penetration in CNS drugs .

Biological Activity

Overview

2,2,3,3-Tetrafluoropropan-1-amine hydrochloride is a fluorinated amine compound with the molecular formula C3H6ClF4N. Its unique chemical properties make it valuable in various scientific and industrial applications, particularly in organic synthesis and pharmaceutical research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily influenced by its chemical structure. The presence of multiple fluorine atoms enhances the compound's lipophilicity, allowing it to interact effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Key Mechanisms:

  • Reactivity : The fluorine atoms contribute to high reactivity and stability, enabling the compound to act as an intermediate in synthesizing biologically active compounds.
  • Enzyme Interaction : It can influence enzyme activity through competitive inhibition or allosteric modulation.
  • Receptor Modulation : The compound may affect receptor signaling pathways due to its ability to cross lipid membranes.

Applications in Research

The compound has been investigated for its potential in several areas:

  • Pharmaceutical Development : It serves as a building block for synthesizing new drugs that require fluorinated moieties for enhanced metabolic stability and bioavailability.
  • Biochemical Studies : Research has focused on understanding the effects of fluorinated compounds on biological systems, particularly in enzyme kinetics and receptor interactions.

Study 1: Fluorinated Compounds in Drug Development

A study explored the synthesis of aminophenyl-1,3,5-triazine analogs that demonstrated enhanced potency compared to non-fluorinated counterparts. The incorporation of 2,2,3,3-tetrafluoropropan-1-amine derivatives resulted in compounds with improved metabolic stability and efficacy in activating CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) channels .

CompoundEC50 (nM)Biological Activity
Control250Moderate activation
Tetrafluoropropan analog30High activation

Study 2: Mechanistic Insights

Research indicated that the interaction of this compound with biological targets could lead to significant changes in cellular signaling pathways. The study highlighted how fluorinated compounds can enhance or inhibit specific enzymatic reactions based on their structural properties .

Comparative Analysis with Similar Compounds

A comparative analysis with similar fluorinated compounds reveals distinct differences in biological activity:

CompoundReactivityBiological Effects
This compoundHighModulates enzyme activity
2,2,3,3-TetrafluoropropanolModerateLimited interaction with proteins
2,2,3,3-Tetrafluoropropionic acidLowMinimal biological relevance

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